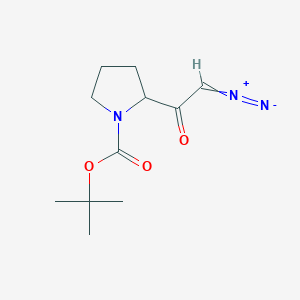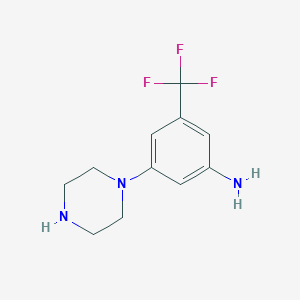
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3. It is a diazo compound, which means it contains a diazo group (-N=N-) attached to a carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with diazoacetic acid or its derivatives. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound .
Analyse Chemischer Reaktionen
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles or electrophiles depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with unique properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can form reactive intermediates, such as carbenes, which can then interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate can be compared with other diazo compounds, such as diazoacetates and diazoacetamides. These compounds share the diazo group but differ in their overall structure and reactivity. For example:
Diazoacetates: These compounds have a diazo group attached to an acetate moiety. They are commonly used in cyclopropanation reactions.
Diazoacetamides: These compounds have a diazo group attached to an amide moiety. They are used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its pyrrolidine ring structure, which imparts different reactivity and properties compared to other diazo compounds .
Eigenschaften
CAS-Nummer |
28094-74-8 |
|---|---|
Molekularformel |
C11H17N3O3 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
FADVKNFSLDTPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)
![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)




![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)
